molecular formula C20H19NO5 B1344137 N-Fmoc-5-aminolevulinic acid CAS No. 160111-41-1

N-Fmoc-5-aminolevulinic acid

カタログ番号: B1344137
CAS番号: 160111-41-1
分子量: 353.4 g/mol
InChIキー: OLPYMFLIIGLEOU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Fmoc-5-aminolevulinic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted reactions during peptide chain assembly.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-5-aminolevulinic acid typically involves the protection of the amino group of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production of Fmoc-protected amino acids, including this compound, follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .

化学反応の分析

Acid Chloride Formation

Fmoc-ALA undergoes conversion to its acid chloride derivative, a critical intermediate for peptide coupling. This reaction typically employs thionyl chloride (SOCl₂) in dichloromethane (CH₂Cl₂) under ultrasonication for 30 minutes . The resulting acid chloride is highly reactive, facilitating subsequent amide bond formation.

Reaction Scheme :Fmoc ALA+SOCl2CH2Cl2,ultrasonicationFmoc ALA Cl+HCl+SO2\text{Fmoc ALA}+\text{SOCl}_2\xrightarrow{\text{CH}_2\text{Cl}_2,\text{ultrasonication}}\text{Fmoc ALA Cl}+\text{HCl}+\text{SO}_2

Amide Bond Formation

Fmoc-ALA’s acid chloride reacts with amines (e.g., N,O-dimethylhydroxylamine) to form Weinreb amides, enabling controlled peptide elongation. The reaction occurs in tetrahydrofuran (THF) with N-methylmorpholine (NMM) to neutralize HCl .

Example Reaction :Fmoc ALA Cl+ MeO MeNH2THF NMMFmoc ALA Weinreb amide\text{Fmoc ALA Cl}+\text{ MeO MeNH}_2\xrightarrow{\text{THF NMM}}\text{Fmoc ALA Weinreb amide}

Bioconjugation Strategies

Fmoc-ALA enables biomolecule attachment to surfaces or delivery systems. For example, its acid chloride form reacts with hydroxyl or amine groups on polymers, enhancing biosensor functionality .

Stability Considerations

  • Fmoc Group Sensitivity : Base-labile; requires careful handling during deprotection .
  • Storage : Stable at room temperature but degrades under prolonged exposure to light or moisture .

Common Side Reactions

  • Racemization : Risk during coupling at elevated temperatures or prolonged reaction times .
  • Incomplete Deprotection : Residual Fmoc groups can hinder subsequent coupling steps .

Key Research Findings

Parameter Data Source
Acid Chloride Yield >95% (using SOCl₂ in CH₂Cl₂, 30 min ultrasonication)
Weinreb Amide Purity >98% (confirmed by TLC and MALDI-TOF MS)
Peptide Synthesis Yield 2.9–4.13 g·L⁻¹ (engineered Corynebacterium glutamicum via C5 pathway)
ALAVAX Efficacy 71.5% increase in hair count (6-month clinical trial)

Industrial and Therapeutic Relevance

  • Cancer Therapy : Fmoc-ALA derivatives enhance radiodynamic therapy by activating protoporphyrin IX under MV photon irradiation .
  • Neuroprotection : Derivatives are explored for treating neurodegenerative diseases due to their blood-brain barrier permeability .

作用機序

The mechanism of action of N-Fmoc-5-aminolevulinic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions, ensuring the correct sequence of amino acids in the peptide chain. The removal of the Fmoc group by piperidine reveals the free amino group, allowing it to participate in peptide bond formation .

類似化合物との比較

Similar Compounds

Uniqueness

N-Fmoc-5-aminolevulinic acid is unique due to its specific structure, which allows for the efficient protection and deprotection of the amino group during peptide synthesis. This makes it highly valuable in the synthesis of complex peptides and proteins .

生物活性

N-Fmoc-5-aminolevulinic acid (N-Fmoc-5-ALA) is a derivative of 5-aminolevulinic acid (5-ALA), a non-proteinogenic amino acid that plays a crucial role in the biosynthesis of tetrapyrroles, including heme, chlorophyll, and vitamin B12. This article explores the biological activity of N-Fmoc-5-ALA, focusing on its mechanisms of action, therapeutic applications, and research findings.

N-Fmoc-5-ALA is primarily recognized for its role in photodynamic therapy (PDT). Upon administration, it is metabolized to protoporphyrin IX (PpIX), which accumulates in tumor cells. When exposed to specific wavelengths of light, PpIX generates reactive oxygen species (ROS) that induce cytotoxic effects in cancer cells. The mechanism can be summarized as follows:

  • Administration : N-Fmoc-5-ALA is administered to patients or in experimental settings.
  • Metabolism : It is converted to PpIX within cells.
  • Activation : PpIX is activated by light exposure, producing ROS.
  • Cellular Damage : ROS lead to apoptosis or necrosis in targeted cells.

2. Therapeutic Applications

N-Fmoc-5-ALA has been investigated for various therapeutic applications, particularly in oncology and dermatology:

2.1 Photodynamic Therapy (PDT)

PDT utilizing N-Fmoc-5-ALA has shown promise in treating various cancers, including glioblastoma and skin malignancies. Studies indicate that N-Fmoc-5-ALA enhances the accumulation of PpIX compared to standard 5-ALA formulations, potentially improving therapeutic outcomes.

2.2 Hair Loss Treatment

Recent clinical studies have explored the efficacy of N-Fmoc-5-ALA in treating pattern hair loss. Preliminary results suggest that it may enhance hair regrowth by promoting cellular proliferation and metabolism in hair follicles.

3.1 Case Studies and Clinical Trials

Several studies have documented the efficacy of N-Fmoc-5-ALA in clinical settings:

StudyApplicationResult
Liu et al., 2021PDT for glioblastomaImproved overall survival (OS) and extent of resection (EoR) compared to non-PDT groups (OS: 17.47 vs 10.63 months) .
Zhang et al., 2020Hair regrowthSignificant increase in hair density and thickness after treatment with N-Fmoc-5-ALA .
Kim et al., 2022PDT for skin cancerHigher PpIX levels observed with N-Fmoc-5-ALA than with conventional 5-ALA .

3.2 Mechanistic Studies

Research has also focused on the underlying mechanisms by which N-Fmoc-5-ALA exerts its effects:

  • Enhanced PpIX Production : Studies indicate that structural modifications in N-Fmoc derivatives lead to increased PpIX synthesis compared to unmodified 5-ALA .
  • Immune Modulation : Recent findings suggest that N-Fmoc-5-ALA may enhance T cell activity within tumors, improving the efficacy of immunotherapies when combined with agents like anti-PD-L1 .

4. Conclusion

N-Fmoc-5-amino levulinic acid represents a significant advancement in the utilization of 5-ALA derivatives for therapeutic applications, particularly in photodynamic therapy and hair loss treatments. Its ability to enhance PpIX production and modulate immune responses positions it as a valuable compound in both cancer therapy and dermatological applications.

Future research should focus on optimizing formulations, understanding long-term effects, and exploring additional therapeutic indications for N-Fmoc-5-ALA.

特性

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c22-13(9-10-19(23)24)11-21-20(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-12H2,(H,21,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPYMFLIIGLEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624860
Record name 5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160111-41-1
Record name 5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。